In-Depth Technical Guide: N,N-diallyl-4-methylbenzenesulfonamide (CAS: 50487-72-4)
In-Depth Technical Guide: N,N-diallyl-4-methylbenzenesulfonamide (CAS: 50487-72-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-diallyl-4-methylbenzenesulfonamide, with the CAS number 50487-72-4, is an organic compound belonging to the sulfonamide class. Sulfonamides are a well-established and versatile class of compounds in medicinal chemistry, known for a wide spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the available data on N,N-diallyl-4-methylbenzenesulfonamide, including its physicochemical properties, a detailed plausible synthesis protocol, and a discussion of its potential applications in research and drug development based on the activities of related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of N,N-diallyl-4-methylbenzenesulfonamide is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 50487-72-4 | N/A |
| Molecular Formula | C₁₃H₁₇NO₂S | [4] |
| Molecular Weight | 251.35 g/mol | [4] |
| Appearance | Colorless to light yellow/orange clear liquid | N/A |
| Purity | Typically >95% | N/A |
| SMILES | C=CCN(CC=C)S(=O)(=O)c1ccc(C)cc1 | [4] |
| InChI | InChI=1S/C13H17NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h4-9H,1-2,10-11H2,3H3 | N/A |
| MDL Number | MFCD00226469 | [4] |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of N,N-diallyl-4-methylbenzenesulfonamide.
Experimental Protocols
The following protocols are adapted from the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide and are expected to yield the desired product.[5]
Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide (Intermediate)
Materials:
-
p-Toluenesulfonyl chloride
-
Allylamine
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl, 5 M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve p-toluenesulfonyl chloride (1.0 eq) in THF.
-
To the stirring solution, add allylamine (1.1 eq) dropwise.
-
Following the addition of allylamine, add an aqueous solution of potassium carbonate (1.1 eq) dropwise.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, acidify the mixture with 5 M HCl and dilute with dichloromethane.
-
Separate the organic layer and wash it sequentially with water (3x) and brine (1x).
-
Back-extract the aqueous layers with dichloromethane.
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-allyl-4-methylbenzenesulfonamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of N,N-diallyl-4-methylbenzenesulfonamide (Final Product)
Materials:
-
N-allyl-4-methylbenzenesulfonamide (from Step 1)
-
Allyl bromide
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve N-allyl-4-methylbenzenesulfonamide (1.0 eq) in THF.
-
To the stirring solution, add allyl bromide (1.0 eq) dropwise.
-
Subsequently, add an aqueous solution of sodium hydroxide (1.25 eq) dropwise.
-
Let the reaction mixture stir at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Potential Applications and Research Directions
While specific biological data for N,N-diallyl-4-methylbenzenesulfonamide is not yet available in the scientific literature, the broader class of sulfonamides and compounds containing diallyl moieties have been extensively studied, suggesting several potential avenues for research and drug development.
Anticancer Potential
Sulfonamide derivatives are known to exhibit a wide range of anticancer properties.[1][2][3][6] They can act as inhibitors of various enzymes crucial for cancer cell proliferation and survival. Furthermore, diallyl compounds, such as diallyl trisulfide found in garlic, have been shown to induce apoptosis and cell cycle arrest in cancer cells. The combination of the sulfonamide scaffold with diallyl groups in N,N-diallyl-4-methylbenzenesulfonamide makes it an interesting candidate for anticancer screening.
A potential workflow for investigating the anticancer properties of this compound is outlined below.
Caption: A workflow for evaluating the anticancer potential of N,N-diallyl-4-methylbenzenesulfonamide.
Antimicrobial Activity
The sulfonamide functional group is historically significant for its antibacterial properties.[1][2][3] Many clinically used antibiotics are based on the sulfonamide scaffold. Therefore, N,N-diallyl-4-methylbenzenesulfonamide could be screened for its activity against a panel of pathogenic bacteria and fungi.
Enzyme Inhibition
Sulfonamides are known to inhibit various enzymes, including carbonic anhydrases and proteases. The specific substitution pattern on the sulfonamide nitrogen can significantly influence its inhibitory activity and selectivity. Investigating the inhibitory potential of N,N-diallyl-4-methylbenzenesulfonamide against a range of enzymes could uncover novel therapeutic targets.
Safety and Handling
A comprehensive Safety Data Sheet (SDS) should be consulted before handling N,N-diallyl-4-methylbenzenesulfonamide. As a general precaution for a research chemical with limited toxicological data, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
N,N-diallyl-4-methylbenzenesulfonamide is a readily synthesizable compound belonging to the medicinally important sulfonamide class. While specific biological data for this compound is currently lacking, its structural features suggest it as a promising candidate for screening in anticancer, antimicrobial, and enzyme inhibition assays. The detailed synthetic protocol and discussion of potential research avenues provided in this guide aim to facilitate further investigation into the properties and applications of this compound by the scientific community.
